(R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide

Chiral Resolution Enantiomeric Purity Medicinal Chemistry

(R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide (CAS 2307748-07-6) is a chiral piperidine derivative featuring a 1,2,4-triazole moiety at the 2-position in the (R)-configuration, supplied as a hydrobromide salt. With a molecular formula of C₇H₁₃BrN₄ and a molecular weight of 233.11 g/mol, it functions primarily as a versatile small-molecule scaffold and synthetic intermediate for medicinal chemistry programs.

Molecular Formula C7H13BrN4
Molecular Weight 233.11 g/mol
Cat. No. B8257396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide
Molecular FormulaC7H13BrN4
Molecular Weight233.11 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=NN2.Br
InChIInChI=1S/C7H12N4.BrH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H/t6-;/m1./s1
InChIKeyAHLUBXQQWQBZFJ-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide (CAS 2307748-07-6): A Chiral Piperidine-Triazole Building Block


(R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide (CAS 2307748-07-6) is a chiral piperidine derivative featuring a 1,2,4-triazole moiety at the 2-position in the (R)-configuration, supplied as a hydrobromide salt . With a molecular formula of C₇H₁₃BrN₄ and a molecular weight of 233.11 g/mol, it functions primarily as a versatile small-molecule scaffold and synthetic intermediate for medicinal chemistry programs . The compound belongs to the broader class of triazolylpiperidine derivatives, which are recognized as privileged structures in drug discovery due to their capacity to provide high-affinity ligands for multiple receptors and enzymes [1].

Why (R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide Cannot Be Replaced by Generic Piperidine-Triazole Analogs


The procurement value of (R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide rests on the convergence of three structural features—enantiomeric configuration, triazole regioisomerism, and salt form—each of which can independently alter pharmacological or physicochemical profiles in ways that generic substitution cannot replicate . In the broader class of triazolylpiperidine derivatives, even subtle changes such as shifting the triazole substitution from the 2-position to the 3- or 4-position, or switching from the 1,2,4-triazole to the 1,2,3-triazole regioisomer, are known to produce distinct biological activities [1]. Similarly, the choice of salt form (hydrobromide vs. hydrochloride) influences solubility, hygroscopicity, and crystallinity, while the (R)-enantiomer can exhibit different potency, selectivity, or pharmacokinetics compared to its (S)-counterpart . Without head-to-head analytical data confirming equivalence, these variables make direct substitution a source of irreproducibility in research and development workflows.

Quantitative Differentiation Evidence for (R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide Against Closest Analogs


Enantiomeric Configuration: (R)- vs. (S)-2-(1H-1,2,4-triazol-5-yl)piperidine Hydrobromide

The (R)-enantiomer of 2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide is supplied with a defined absolute configuration, contrasting with the racemic mixture (CAS 933713-88-3) or the (S)-enantiomer (available as the hydrobromide salt from other vendors) . While direct comparative biological data for this specific scaffold are absent from the published literature, the principle of stereochemistry–activity dependence is a well-established criterion in medicinal chemistry for piperidine-based ligands [1]. Procurement of the enantiopure (R)-form eliminates the confounding factor of mixed stereoisomer pharmacology and ensures batch-to-batch consistency in structure–activity relationship (SAR) studies.

Chiral Resolution Enantiomeric Purity Medicinal Chemistry

Salt Form Differentiation: Hydrobromide vs. Hydrochloride Salt of (R)-2-(1H-1,2,4-triazol-5-yl)piperidine

The hydrobromide salt (CAS 2307748-07-6, MW 233.11) and the hydrochloride salt (CAS 1820735-50-9, MW 188.66) of the piperidine-triazole scaffold are both commercially available . The hydrobromide counterion can confer different solid-state properties (e.g., solubility, melting point, hygroscopicity) compared to the hydrochloride, which may be decisive for formulation or crystallization steps in preclinical development . No direct comparative solubility or stability study for these specific salts is publicly available; however, the molecular weight difference implies a stoichiometric distinction of approximately 23.5% (44.45 g/mol attributable to HBr vs. HCl).

Salt Selection Solubility Crystallinity

Triazole Regioisomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Piperidine Scaffolds

The target compound bears a 1,2,4-triazole ring, distinguishing it from the more commonly employed 1,2,3-triazole regioisomers generated via Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. In the patent literature, 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazolylpiperidines are described as renin inhibitors and gamma-secretase modulators, whereas 1,2,4-triazolylpiperidines represent a distinct chemotype with different hydrogen-bonding capacity and metabolic stability profiles [2][3]. Although quantitative head-to-head data between 1,2,4- and 1,2,3-triazole regioisomers at the 2-piperidine position are not published, the regioisomeric distinction is a recognized determinant of target engagement and off-target activity in triazole-containing drug candidates.

Regioisomerism Click Chemistry Bioisosterism

Positional Isomerism: 2-Piperidinyl vs. 3- and 4-Piperidinyl Triazole Substitution

The triazole substituent is attached at the 2-position of the piperidine ring, as opposed to the 3-position (e.g., CAS 2165790-67-8) or 4-position (e.g., 4-(1H-1,2,4-triazol-1-yl)piperidine) analogs [1]. In related piperidine-triazole series evaluated for enzyme inhibition (ACS Omega, 2022), the position of the triazole attachment on the piperidine ring was shown to modulate activity against acetylcholinesterase and α-glucosidase, with IC₅₀ values varying by orders of magnitude depending on substitution pattern [2]. While the specific (R)-2-(1H-1,2,4-triazol-5-yl)piperidine scaffold was not directly assayed in that study, the class-level inference is that positional isomerism is a critical determinant of biological activity.

Positional Isomer Scaffold Hopping Kinase Inhibition

Optimal Application Scenarios for (R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined Stereochemistry

This compound is ideally suited for medicinal chemistry programs where absolute stereochemistry at the piperidine 2-position is critical for target engagement. The (R)-configured hydrobromide salt provides a pre-resolved chiral building block, eliminating the need for chiral chromatography or diastereomeric salt resolution during synthesis, and ensuring enantiomeric integrity in downstream SAR studies .

Development of 1,2,4-Triazole-Containing Ligands for Metallo-Enzyme Inhibition

The 1,2,4-triazole ring is a privileged metal-chelating pharmacophore. This scaffold is appropriate for designing inhibitors of metallo-enzymes (e.g., carbonic anhydrase, cytochrome P450, or matrix metalloproteinases) where the 1,2,4-triazole regioisomer offers a distinct coordination geometry and hydrogen-bonding pattern compared to 1,2,3-triazole analogs [1].

Salt-Optimized Preclinical Formulation Screening

The hydrobromide salt form is a relevant candidate for salt-screening campaigns aimed at optimizing solubility, dissolution rate, and crystallinity of poorly soluble piperidine-containing lead compounds. Its distinct counterion (bromide) provides an alternative to the more common hydrochloride, potentially yielding superior solid-state properties for in vivo formulation .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

With a molecular weight of 233.11 g/mol, this compound fits within fragment-like physicochemical space. Its combination of a chiral secondary amine (piperidine) and a 1,2,4-triazole—both recognized as privileged fragments—makes it a valuable entry in fragment libraries for screening against novel targets, particularly where 2-position substitution is underexplored relative to 3- and 4-position analogs [2].

Quote Request

Request a Quote for (R)-2-(1H-1,2,4-triazol-5-yl)piperidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.